Benzyl 2-(4-formylphenyl)acetate
Overview
Description
Benzyl 2-(4-formylphenyl)acetate: is an organic compound with the molecular formula C16H14O3. It is an ester derivative of benzyl alcohol and 4-formylphenylacetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Benzyl 2-(4-formylphenyl)acetate can be synthesized through an esterification reaction between benzyl alcohol and 4-formylphenylacetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzyl alcohol with 4-formylphenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 2-(4-formylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Benzyl 2-(4-formylphenyl)acetate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules for pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in the treatment of type 2 diabetes mellitus by improving glucose tolerance and insulin sensitivity .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism by which Benzyl 2-(4-formylphenyl)acetate exerts its effects involves the inhibition of specific enzymes such as protein tyrosine phosphatase 1B (PTP1B). By inhibiting this enzyme, the compound enhances insulin signaling pathways, leading to improved glucose uptake and metabolism .
Comparison with Similar Compounds
4-Formylphenyl acetate: Shares a similar structure but lacks the benzyl group.
Benzyl acetate: Similar ester structure but lacks the formyl group.
Benzyl benzoate: Another ester with a benzyl group but different aromatic substitution.
Uniqueness: Benzyl 2-(4-formylphenyl)acetate is unique due to its combined structural features of both benzyl and formyl groups, which contribute to its specific biological activity and potential therapeutic applications.
Properties
IUPAC Name |
benzyl 2-(4-formylphenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-14-8-6-13(7-9-14)10-16(18)19-12-15-4-2-1-3-5-15/h1-9,11H,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADYHVCFUAWXPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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